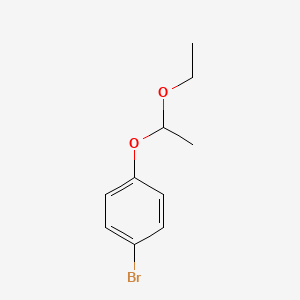
2-cyclopropanecarbonyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropanecarbonyl-1,3-thiazole (CPC-T) is an organic compound belonging to the class of thiazole derivatives. It is a colorless, odorless solid that is insoluble in water and has a molecular weight of 154.2 g/mol. CPC-T is a versatile molecule that has been used in a variety of applications, including synthesis of pharmaceuticals, organic materials, and organic catalysts.
作用機序
The mechanism of action of 2-cyclopropanecarbonyl-1,3-thiazole is not fully understood. However, it is believed to involve the formation of a thiazole ring, which is stabilized by hydrogen bonding and electrostatic interactions. This thiazole ring is believed to act as a catalyst for the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to inhibit the growth of Candida albicans, a common fungal pathogen.
実験室実験の利点と制限
2-cyclopropanecarbonyl-1,3-thiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and has a low toxicity. However, this compound is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
The potential applications of 2-cyclopropanecarbonyl-1,3-thiazole are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to develop more efficient and cost-effective synthesis methods. Furthermore, this compound could be used to synthesize a variety of organic compounds, including pharmaceuticals, organic materials, and organic catalysts. Finally, this compound could be used to develop new drugs and treatments for a variety of diseases and conditions.
合成法
2-cyclopropanecarbonyl-1,3-thiazole can be synthesized through a variety of methods, including the synthesis of 2-cyclopropanecarbonyl-1,3-thiazol-4-yl chloride (2-cyclopropanecarbonyl-1,3-thiazoleCl) from 2-cyclopropanecarbonyl-1-chloro-3-thiazol-4-yl bromide (2-cyclopropanecarbonyl-1,3-thiazoleBr) and thionyl chloride (SOCl2). 2-cyclopropanecarbonyl-1,3-thiazoleCl can then be converted to this compound by reaction with sodium hydroxide (NaOH).
科学的研究の応用
2-cyclopropanecarbonyl-1,3-thiazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug design. In organic synthesis, this compound has been used as a catalyst for the synthesis of a variety of organic compounds, including amines and amino acids. In catalysis, this compound has been used to catalyze the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In drug design, this compound has been used to synthesize a variety of pharmaceuticals, including antibiotics, anesthetics, and anti-inflammatory agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropanecarbonyl-1,3-thiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "Thiourea", "Phosphorus pentoxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Cyclopropanecarboxylic acid is reacted with phosphorus pentoxide to form cyclopropanecarbonyl chloride.", "Thiourea is then added to the reaction mixture to form 2-cyclopropanecarbonyl-1,3-thiazolidine.", "The thiazolidine is then treated with acetic anhydride and sodium acetate to form 2-cyclopropanecarbonyl-1,3-thiazole.", "The final product is isolated by extraction with chloroform and purification by column chromatography." ] } | |
CAS番号 |
1211508-19-8 |
分子式 |
C7H7NOS |
分子量 |
153.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



